![molecular formula C15H17N3O2S B2506957 6-morpholin-4-yl-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689766-87-8](/img/structure/B2506957.png)
6-morpholin-4-yl-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one
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Description
Synthesis Analysis
The synthesis of quinazoline derivatives involves a multi-step process starting from basic aromatic compounds. In one study, the intermediate 2-amino-4-chlorobenzamide was synthesized from 4-chloro-2-nitrobenzoic acid through a series of reactions including esterification, amidation, and reduction. This intermediate then reacted with 4-(trifluoromethyl) benzoyl chloride to afford a chloro-substituted quinazolinone. The final target compound, a morpholino-substituted quinazolinone, was synthesized through a condensation reaction with morpholine, yielding a total of 34.90% .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized using various analytical techniques. Infrared (IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) were used to confirm the structure of the synthesized morpholino-substituted quinazolinone . Additionally, for a different quinazolinone derivative, the crystal structure was determined using single-crystal X-ray diffraction, revealing a monoclinic system with specific unit cell parameters. The non-hydrogen atoms in this structure were refined anisotropically, and the hydrogen atoms were placed theoretically .
Chemical Reactions Analysis
Quinazolinone derivatives can be synthesized through reactions involving sulfur arylation. The antibacterial properties of these compounds are often evaluated, indicating their potential application in medicinal chemistry. The specific reactions and conditions for the synthesis of these compounds are tailored to introduce various substituents that may influence their biological activity .
Physical and Chemical Properties Analysis
The physical properties of quinazolinone derivatives, such as empirical formula, crystal system, space group, unit cell parameters, and volume, are determined through crystallographic analysis. For instance, a novel quinazolinone derivative was found to crystallize in the monoclinic system with a space group of P21/c. The chemical properties, such as antibacterial activity, are evaluated through biological assays against different bacterial strains. Additionally, the electrostatic potential surface (ESP) of these compounds can be derived using density functional theory (DFT) methods, providing insight into their chemical reactivity and interactions .
Scientific Research Applications
Synthesis and Chemical Reactivity
Substituted Benzoquinazolinones Synthesis 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives were synthesized under Buchwald–Hartwig conditions, showcasing the chemical versatility of this compound in forming complex structures. Some derivatives demonstrated potential anticancer activities, underlining the compound's significance in medicinal chemistry (Nowak et al., 2014).
Reactivity with Electrophiles and Nucleophiles Morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide showed diverse reactivity with electrophiles and nucleophiles, leading to the formation of various derivatives. This highlights the compound's reactivity and potential for modification in synthetic chemistry (Fathalla et al., 2002).
Anticancer and Antiviral Activities
Anticancer Properties Several studies underline the anticancer potential of quinazolinone derivatives. Compounds displayed promising anticancer activities in cell lines, indicating the therapeutic potential of such compounds in cancer treatment. For instance, certain derivatives exhibited significant diuretic activity, and some showed potent antiproliferative activities against various cancer cell lines (Maarouf et al., 2004), (El-Badry et al., 2020).
Antiviral Properties Quinazolinone derivatives were also found to have potential antiviral properties. Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives were synthesized and exhibited antiviral activities against a range of respiratory and biodefense viruses, highlighting the compound's potential in the field of antiviral drug development (Selvam et al., 2007).
Chemical Modification and Application in Dyes
Chemical Modification for Enhanced Properties Chemical modification of quinazolinone derivatives was explored to enhance certain properties, such as water solubility. For instance, the introduction of amino functionalities at specific positions on the quinazolin-4-one ring significantly increased the aqueous solubility, making these compounds more suitable for in vivo evaluations (Bavetsias et al., 2002).
Application in Reactive Dyes Quinazolin-4(3H)-one moiety was used in the synthesis of reactive dyes, showcasing the compound's application beyond medicinal chemistry. The synthesized dyes were applied to various fibers, and their dyeing and fastness properties were investigated, indicating the compound's utility in the textile industry (Patel et al., 2022).
properties
IUPAC Name |
6-morpholin-4-yl-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-2-5-18-14(19)12-10-11(17-6-8-20-9-7-17)3-4-13(12)16-15(18)21/h2-4,10H,1,5-9H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNZPSGIMVFLOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholin-4-yl-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one |
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